molecular formula C9H14N4O3S B5399536 Methyl 2-[[4-(ethylamino)-6-methoxy-1,3,5-triazin-2-yl]sulfanyl]acetate

Methyl 2-[[4-(ethylamino)-6-methoxy-1,3,5-triazin-2-yl]sulfanyl]acetate

Cat. No.: B5399536
M. Wt: 258.30 g/mol
InChI Key: IVRWIWUQNSGHPX-UHFFFAOYSA-N
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Description

Methyl 2-[[4-(ethylamino)-6-methoxy-1,3,5-triazin-2-yl]sulfanyl]acetate is a chemical compound that belongs to the class of triazine derivatives Triazines are heterocyclic compounds containing a six-membered ring with three nitrogen atoms This particular compound is characterized by the presence of an ethylamino group, a methoxy group, and a sulfanylacetate moiety attached to the triazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[[4-(ethylamino)-6-methoxy-1,3,5-triazin-2-yl]sulfanyl]acetate typically involves the following steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors such as cyanuric chloride with ethylamine and methoxyamine under controlled conditions.

    Introduction of the Sulfanylacetate Group: The sulfanylacetate moiety can be introduced by reacting the triazine intermediate with a suitable thiol compound, followed by esterification with methanol.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high yield and purity. Catalysts and reagents are carefully selected to facilitate the reactions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[[4-(ethylamino)-6-methoxy-1,3,5-triazin-2-yl]sulfanyl]acetate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazine ring can be reduced under specific conditions to yield partially or fully hydrogenated derivatives.

    Substitution: The ethylamino and methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used for substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hydrogenated triazine derivatives.

    Substitution: Various substituted triazine derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-[[4-(ethylamino)-6-methoxy-1,3,5-triazin-2-yl]sulfanyl]acetate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Methyl 2-[[4-(ethylamino)-6-methoxy-1,3,5-triazin-2-yl]sulfanyl]acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxy-4-methyl-6-(methylamino)-1,3,5-triazine: A triazine derivative with similar structural features but different functional groups.

    2-Amino-4-methyl-6-methoxy-1,3,5-triazine: Another triazine compound with an amino group instead of an ethylamino group.

Uniqueness

Methyl 2-[[4-(ethylamino)-6-methoxy-1,3,5-triazin-2-yl]sulfanyl]acetate is unique due to the presence of the sulfanylacetate moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

methyl 2-[[4-(ethylamino)-6-methoxy-1,3,5-triazin-2-yl]sulfanyl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4O3S/c1-4-10-7-11-8(16-3)13-9(12-7)17-5-6(14)15-2/h4-5H2,1-3H3,(H,10,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVRWIWUQNSGHPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=NC(=N1)SCC(=O)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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